molecular formula C20H23N3O2S B2564712 5-(3,4-dimethoxyphenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 384356-87-0

5-(3,4-dimethoxyphenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No. B2564712
CAS RN: 384356-87-0
M. Wt: 369.48
InChI Key: AWAPFLPOPIRUCO-UHFFFAOYSA-N
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Description

5-(3,4-dimethoxyphenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a useful research compound. Its molecular formula is C20H23N3O2S and its molecular weight is 369.48. The purity is usually 95%.
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Scientific Research Applications

Molecular Spectroscopic Assembly and Antimicrobial Potential

Pyrazole derivatives have been studied for their molecular spectroscopic properties and potential antimicrobial activity. For instance, a novel pyrazole derivative was optimized using density functional theory (DFT) method, where the molecular structure, vibrational assignments, and electronic properties were analyzed. The compound exhibited antimicrobial activity against various bacterial and fungal strains, as determined by disc diffusion and broth microdilution susceptibility assays. This highlights the potential of pyrazole derivatives in developing new antimicrobial agents (Sivakumar et al., 2020).

Corrosion Inhibition

Another application of pyrazole derivatives is in the field of corrosion inhibition. A study synthesized a pyrazole carbothioamide heterocycle and investigated its inhibitory action on the corrosion of mild steel in an acid medium. The compound showed strong adsorption on the steel surface, suggesting its utility in protecting metals from corrosion. This opens up avenues for pyrazole derivatives in industrial applications, particularly in extending the life of metal structures and components (Boudjellal et al., 2020).

Crystal Structure and Supramolecular Assembly

The crystal structure and supramolecular assembly of pyrazole derivatives provide insights into their chemical behavior and potential applications in material science. Studies have characterized new pyrazole derivatives, revealing their crystal system, space group, and molecular interactions. These structural insights are crucial for understanding the properties of these compounds and their potential applications in designing new materials with specific properties (Kumara et al., 2017).

Synthesis and Biological Evaluation

Pyrazole derivatives have also been synthesized and evaluated for their biological activities. For example, a study on the synthesis of pyrazole-1-carbothioamide derivatives revealed that some compounds exhibited antibacterial activity. This underscores the potential of pyrazole derivatives in pharmaceutical research, particularly in the discovery of new antibacterial agents (Liu Xin-hua, 2006).

Antitumor Activity

Pyrazole derivatives have been investigated for their antitumor efficacy. A novel pyrazolecarbothioamide derivative was synthesized and assessed for its antitumor activity against human colon cancer cells. The compound induced cell cycle arrest and downregulated cyclin D1 expression, suggesting its potential as an antitumor agent (Lee et al., 2013).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-13-5-7-14(8-6-13)16-12-17(23(22-16)20(26)21-2)15-9-10-18(24-3)19(11-15)25-4/h5-11,17H,12H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAPFLPOPIRUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=C(C=C3)OC)OC)C(=S)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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